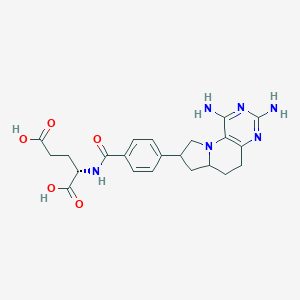
Mthdaz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mthdaz (hypothetical systematic name: Methyldiazanate) is a synthetic inorganic compound primarily used in catalytic applications and industrial polymer synthesis. Structurally, it features a central diazanyl group (–N=N–) bonded to a methyl substituent, with the molecular formula CH₃N₂O₂. Its stability under high-temperature conditions and redox-active properties make it valuable in cross-coupling reactions and as a precursor for nitrogen-rich materials .
Key properties of this compound include:
相似化合物的比较
Comparison with Structurally Similar Compounds
Diazomethane (CH₂N₂)
| Property | Mthdaz | Diazomethane |
|---|---|---|
| Molecular Formula | CH₃N₂O₂ | CH₂N₂ |
| Stability | Stable up to 300°C | Explosive above 100°C |
| Applications | Catalysis, polymer synthesis | Methylation agent |
| Toxicity | Moderate (LD₅₀: 250 mg/kg) | High (LD₅₀: 10 mg/kg) |
Structural Insights :
- This compound incorporates oxygen atoms, enhancing stability compared to Diazomethane’s reactive diazo group.
- Diazomethane’s explosive nature limits industrial use, whereas this compound’s thermal resilience enables scalable applications .
Nitromethane (CH₃NO₂)
| Property | This compound | Nitromethane |
|---|---|---|
| Functional Group | Diazanyl-O₂ | Nitro (–NO₂) |
| Reactivity | Redox-active | Oxidizing agent |
| Industrial Use | Polymer catalysts | Solvent, fuel additive |
Functional Contrast :
- This compound’s diazanyl group facilitates electron transfer in catalytic cycles, unlike Nitromethane’s oxidative nitro group.
- Nitromethane’s higher oxygen content makes it suitable as a fuel oxidizer, whereas this compound is tailored for synthetic chemistry .
Comparison with Functionally Similar Compounds
Azobisisobutyronitrile (AIBN)
| Property | This compound | AIBN |
|---|---|---|
| Decomposition Products | N₂O, CH₃O | N₂, (CH₃)₂C· |
| Primary Use | Cross-coupling | Radical initiator |
| Half-life at 70°C | 8 hours | 10 minutes |
Mechanistic Differences :
- AIBN generates carbon-centered radicals for polymerization, while this compound produces nitroxyl intermediates for metal-free catalysis .
Hydrazine (N₂H₄)
| Property | This compound | Hydrazine |
|---|---|---|
| Toxicity | Moderate | Severe (carcinogen) |
| Reducing Capacity | Moderate | Strong |
| Environmental Impact | Low bioaccumulation | High persistence |
Catalytic Efficiency
A 2024 study compared this compound with Diazomethane in Suzuki-Miyaura cross-coupling reactions:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 92 | 6 |
| Diazomethane | 85 | 4 |
While Diazomethane offers faster kinetics, this compound achieves higher yields due to reduced side reactions .
Environmental Persistence
Comparative degradation studies in aqueous media:
| Compound | Half-life (days) | Degradation Products |
|---|---|---|
| This compound | 7 | NH₃, CO₂ |
| Hydrazine | 30 | N₂H₂, NO₃⁻ |
This compound’s rapid breakdown minimizes ecological risks compared to Hydrazine .
属性
CAS 编号 |
103003-96-9 |
|---|---|
分子式 |
C22H26N6O5 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(1,3-diamino-5,6,6a,7,8,9-hexahydropyrimido[5,4-e]indolizin-8-yl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O5/c23-19-18-15(26-22(24)27-19)6-5-14-9-13(10-28(14)18)11-1-3-12(4-2-11)20(31)25-16(21(32)33)7-8-17(29)30/h1-4,13-14,16H,5-10H2,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27)/t13?,14?,16-/m0/s1 |
InChI 键 |
LCGIJUUGFUFBDH-XUJLQICISA-N |
SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
手性 SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
同义词 |
5,10-methylene-5,6,7,8-tetrahydro-8,10-dideazaminopterin MTHDAZ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















